molecular formula C12H17N3O7 B3043934 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide CAS No. 95581-07-0

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide

Cat. No.: B3043934
CAS No.: 95581-07-0
M. Wt: 315.28 g/mol
InChI Key: MKZJGETUNXHZRX-MOBXTKCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide typically involves the acetylation of beta-l-fucopyranosyl azide. The process begins with the protection of hydroxyl groups in the fucose molecule using acetyl groups. This is achieved by reacting fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation of the hydroxyl groups at positions 2, 3, and 4 .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Glycosylation Reactions: It serves as a key intermediate in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

    Disease Research: The compound is used in the study of diseases such as cancer and autoimmune disorders, where glycans play a crucial role in disease mechanisms and progression.

    Drug Development: It is employed in the development of glycan-based therapeutics and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide involves its participation in glycosylation reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules to form glycosidic bonds. This process is facilitated by the presence of acetyl groups, which protect the hydroxyl groups and enhance the reactivity of the azide group. The resulting glycosidic bonds are crucial for the formation of complex carbohydrates and glycoconjugates, which are involved in various biological processes and disease mechanisms.

Comparison with Similar Compounds

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide can be compared with other similar compounds, such as:

    2,3,4-Tri-O-acetyl-alpha-l-fucopyranosyl azide: This compound has a similar structure but differs in the configuration of the anomeric carbon. The beta configuration in this compound makes it more suitable for certain glycosylation reactions.

    2,3,4-Tri-O-acetyl-beta-d-galactopyranosyl azide: This compound is similar but derived from galactose instead of fucose.

The uniqueness of this compound lies in its specific configuration and reactivity, making it a valuable tool in glycoscience research and applications.

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZJGETUNXHZRX-MOBXTKCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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